molecular formula C23H21NO6 B2904369 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-47-1

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2904369
CAS No.: 2014409-47-1
M. Wt: 407.422
InChI Key: BQLLHLAEBMJMAO-NKVSQWTQSA-N
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Description

This compound belongs to the benzofuro-oxazinone class, characterized by a fused benzofuran-oxazinone core with distinct substituents. The (Z)-configuration at the 2-position features a benzo[d][1,3]dioxol-5-ylmethylene group, while the 8-position is substituted with a tetrahydrofuran-2-ylmethyl moiety. Its synthesis likely involves cyclization and substitution reactions, as inferred from analogous procedures for furopyridazinones . Crystallographic characterization of similar compounds employs tools like SHELX and Mercury for structural refinement and visualization .

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6/c25-22-16-4-6-18-17(11-24(12-27-18)10-15-2-1-7-26-15)23(16)30-21(22)9-14-3-5-19-20(8-14)29-13-28-19/h3-6,8-9,15H,1-2,7,10-13H2/b21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLLHLAEBMJMAO-NKVSQWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=C(C=CC4=C3OC(=CC5=CC6=C(C=C5)OCO6)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC6=C(C=C5)OCO6)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-cancer activity, antibacterial effects, and other relevant biological activities.

Chemical Structure

The compound's structure can be represented as follows:

C21H18O6\text{C}_{21}\text{H}_{18}\text{O}_{6}

This structure features a benzo[d][1,3]dioxole moiety and a benzofuroxazine core, which are known to contribute to various biological activities.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. In vitro tests showed significant cytotoxicity against various cancer cell lines. For instance:

  • MCF Cell Line : The compound induced apoptosis in MCF cells with an IC50 value of approximately 25.72 ± 3.95 μM .
  • Tumor Models : In vivo studies demonstrated that the compound effectively suppressed tumor growth in mice models, indicating its potential as an anti-cancer agent .

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : It exhibited an MIC of 8 mg/mL against Staphylococcus aureus and Bacillus subtilis, showcasing its effectiveness against gram-positive bacteria .
  • Broader Spectrum : Further testing revealed activity against Escherichia coli with an MIC of 32 mg/mL .

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary research suggests that it may involve:

  • Inhibition of Key Enzymes : The compound might inhibit certain enzymes related to cancer cell proliferation and bacterial resistance mechanisms.

Research Findings and Case Studies

StudyFindings
Morais et al. (2023)Demonstrated significant anti-cancer activity with IC50 values indicating effective apoptosis induction in cancer cells .
Zhang et al. (2024)Reported antibacterial efficacy with notable MIC values against multiple bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key comparisons are summarized below:

Table 1: Structural and Molecular Comparisons

Compound Name Substituent at 2-Position Substituent at 8-Position Molecular Formula Molecular Weight Key Features
Target Compound Benzo[d][1,3]dioxol-5-ylmethylene (Z) Tetrahydrofuran-2-ylmethyl Likely C₂₃H₁₉NO₆ ~401.4 (estimated) Enhanced stereochemical stability due to tetrahydrofuran’s saturated ring.
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzo[d][1,3]dioxol-5-ylmethylene (Z) Furan-2-ylmethyl C₂₃H₁₇NO₆ 403.4 Furan’s aromaticity may increase π-π stacking interactions.
(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3-Methoxybenzylidene 3,4,5-Trimethoxybenzyl C₂₈H₂₇NO₇ 489.5 Methoxy groups enhance hydrophobicity and potential membrane permeability.

Substituent Effects on Physicochemical Properties

  • Tetrahydrofuran vs.
  • Benzo[d][1,3]dioxole vs. Methoxybenzylidene at 2-Position : The benzo[d][1,3]dioxole moiety (electron-rich due to two oxygen atoms) may enhance electrophilic reactivity compared to the 3-methoxybenzylidene group in the trimethoxybenzyl analog .

Inferred Bioactivity

  • Antimicrobial/Anti-inflammatory Effects : Poplar bud-derived compounds with similar oxygenated aromatic systems exhibit anti-inflammatory and antibacterial properties .
  • Synergistic Modulation: Minor substituent changes (e.g., methoxy vs. dioxolane groups) could modulate biological activity through electronic or steric effects, as seen in QSAR studies .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended to confirm the stereochemistry and functional group arrangement of this compound?

  • Methodology :

  • 1H and 13C NMR are critical for identifying proton environments and carbon frameworks, particularly the benzodioxole methylene protons and tetrahydrofuran substituents.
  • X-ray crystallography provides definitive stereochemical confirmation, resolving Z/E isomerism and spatial arrangement of the benzofurooxazine core .
  • Infrared (IR) spectroscopy verifies carbonyl (C=O) and aromatic C-H stretches, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns.

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodology :

  • Stepwise purification : Use column chromatography after each synthetic step (e.g., Knoevenagel condensation for the benzylidene moiety) to isolate intermediates.
  • Reaction condition tuning : Optimize temperature and solvent polarity (e.g., THF or DMF) for cyclization steps involving the benzofurooxazine ring .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during tetrahydrofuran-methyl group attachment .

Q. What strategies are effective for characterizing solubility and stability under experimental conditions?

  • Methodology :

  • Solubility profiling : Test in solvents like DMSO, methanol, or acetonitrile using UV-Vis spectroscopy to determine λmax shifts indicative of aggregation.
  • Stability assays : Monitor degradation via HPLC under varying pH (2–12) and temperature (4–40°C) to identify optimal storage conditions .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s reactivity in catalytic systems?

  • Methodology :

  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify sites for non-covalent interactions.
  • Cocrystallization studies : Co-crystallize the compound with model substrates (e.g., nitroaromatics) to visualize π-π interactions via X-ray diffraction .
  • Kinetic analysis : Compare reaction rates in polar vs. nonpolar solvents to assess hydrogen bonding’s role in transition-state stabilization .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodology :

  • Microcosm assays : Simulate soil/water systems spiked with the compound and track degradation products via LC-MS/MS.
  • QSAR modeling : Predict bioaccumulation potential using logP values and topological polar surface area (TPSA) derived from computational tools .
  • Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure oxidative stress biomarkers (e.g., glutathione levels) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

  • Methodology :

  • 2D NMR techniques : Employ HSQC and HMBC to correlate ambiguous proton signals with carbon nuclei, resolving overlaps in aromatic regions.
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectra.
  • Cross-validation : Compare experimental data with simulated spectra from computational tools (e.g ChemDraw NMR predictor) .

Q. What mechanistic insights can be gained from studying the compound’s reactivity with nucleophiles or electrophiles?

  • Methodology :

  • Kinetic isotope effects (KIE) : Replace key hydrogens (e.g., benzylidene C-H) with deuterium to probe rate-determining steps.
  • Trapping experiments : Use TEMPO or other radical scavengers to detect intermediates during oxidation/reduction reactions .
  • In situ IR monitoring : Track carbonyl group reactivity during nucleophilic attacks (e.g., Grignard additions) .

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